molecular formula C22H36O5 B1662626 16,16-dimethylprostaglandin E2 CAS No. 39746-25-3

16,16-dimethylprostaglandin E2

Cat. No. B1662626
CAS RN: 39746-25-3
M. Wt: 380.5 g/mol
InChI Key: QAOBBBBDJSWHMU-WMBBNPMCSA-N
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Description

16,16-Dimethylprostaglandin E2 (16,16-dimethyl PGE2) is a cell-permeable and orally available synthetic PGE2 . It’s a synthetic derivative of prostaglandin E2 that exhibits similar biological activity as PGE2 as an EP receptor agonist both in vitro and in vivo . It is more resistant to PGDH metabolism .


Synthesis Analysis

16,16-Dimethylprostaglandin E2 is a synthetic derivative of prostaglandin E2 . It is supplied in methyl acetate solution at 10 mg/mL .


Molecular Structure Analysis

The empirical formula of 16,16-dimethylprostaglandin E2 is C22H36O5 . Its molecular weight is 380.52 .


Chemical Reactions Analysis

16,16-Dimethylprostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH), but it is not a substrate for the enzyme .


Physical And Chemical Properties Analysis

16,16-Dimethylprostaglandin E2 is supplied as a solution in methyl acetate . It has a solubility of 100 mg/mL in DMSO and ethanol, and 5 mg/mL in PBS, pH 7.2 .

Scientific Research Applications

Inhibition of Cytokine Production

16,16-Dimethylprostaglandin E2 has been found to inhibit the production of tumor necrosis factor-α and interleukin-1β in human monocytes stimulated by Helicobacter pylori, suggesting its potential role in anti-inflammatory effects on gastric mucosa (Takaishi et al., 1999).

Cytoprotection of Gastric Mucosa

Research shows that 16,16-Dimethylprostaglandin E2 significantly increases the volume of gastric juice and mucus thickness, playing a role in the protection of the gastric mucosa against ethanol-induced damage (Taniguchi et al., 1992).

Hepatocyte Glycogenolysis

In rat hepatocytes, 16,16-Dimethylprostaglandin E2 has been observed to have sex-specific effects on hormone-stimulated glycogenolysis, indicating potential differences in hepatic metabolism between male and female rats (Okumura & Saito, 1990).

Gastrointestinal Weight Changes

Oral and subcutaneous administration of 16,16-Dimethylprostaglandin E2 results in an increase in the dry weight of the stomach and small intestine in female rats, suggesting an increase in cell number and mucus production (Gilbertson et al., 1983).

Glucose Incorporation into Glycogen

The compound has been found to increase the incorporation of glucose into glycogen in rat hepatocytes in primary culture, suggesting significant effects on hepatic glycogenesis (Okumura et al., 1990).

Protection of Gastric Gland Cells

Studies indicate that 16,16-Dimethylprostaglandin E2 significantly reduces the degeneration of isolated rat gastric glands, highlighting its protective effect against in vitro cellular damage (Brzozowski et al., 1992).

Prevention of Ethanol-Induced Damage

It has been observed to prevent early injury by ethanol in surface epithelial cells, suggesting a role in protecting cell membranes and mitochondria from ethanol-induced damage (Arakawa et al., 1992).

Inhibition of Gastric Acid Secretion

16,16-Dimethylprostaglandin E2 has been shown to inhibit bombesin-stimulated gastric acid secretion, indicating complex interactions in gastrointestinal physiology modulation (Materia et al., 1981).

Safety And Hazards

16,16-Dimethylprostaglandin E2 is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation, may damage fertility or the unborn child, and may cause respiratory irritation .

Future Directions

16,16-Dimethylprostaglandin E2 has been used experimentally to induce cervical ripening, uterine contraction, and prevent ulceration of the gastric mucosa in rats and dogs . It has also been used to preserve the self-renewal properties while preventing the differentiation of hematopoietic stem cells during expansion in culture .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBBBBDJSWHMU-WMBBNPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025748
Record name 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,16-dimethylprostaglandin E2

CAS RN

39746-25-3
Record name 16,16-Dimethyl-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,16-Dimethylprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16,16-Dimethylprostaglandin E2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 16,16-DIMETHYLPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
SM Kamath, BJ Stoecker… - The Journal of …, 1997 - academic.oup.com
Drug-nutrient interactions affecting chromium were investigated in this study. Rats were injected with indomethacin to reduce endogenous prostaglandin synthesis and dosed with …
Number of citations: 40 academic.oup.com
I Shimizu, K Kawashima, N Yoshida… - … de Pharmacodynamie et …, 1994 - europepmc.org
The 16, 16-dimethylprostaglandin E2 (dmPGE2)-induced diarrhea was analyzed in cecectomized rats prepared by resecting the cecum and its vasculature without disturbing the …
Number of citations: 5 europepmc.org
TJ Gilbertson, MJ Ruwart, RP Stryd, MN Brunden… - Prostaglandins, 1983 - Elsevier
Oral and subcutaneous administration of 16,16-dimethylprostaglandin E 2 (16,16-dimethyl PGE 2 ) resulted in an increase in the dry weight of the stomach and small intestine of the …
Number of citations: 22 www.sciencedirect.com
A Terano, T Mach, J Stachura, A Tarnawski, KJ Ivey - Gut, 1984 - gut.bmj.com
Prostaglandins (PGs) protect gastric mucosa against damage produced by acetylsalicylic acid (ASA). Whether this effect of prostaglandins is truly cytoprotective and whether cAMP …
Number of citations: 109 gut.bmj.com
P Müller, N Fischer, HG Damann… - British Journal of …, 1981 - ncbi.nlm.nih.gov
Bile salts disrupt a'gastric mucosal barrier'that normally serves to impede movement of H+-ions from the lumen into mucosa (Davenport, 1968). This barrier is defined in functional terms, …
Number of citations: 7 www.ncbi.nlm.nih.gov
PH Whiting, N Barnard, A Neilsch… - British journal of …, 1987 - ncbi.nlm.nih.gov
Rats were treated for 3 or 14 days with cyclosporin A (CsA, 50 mg/kg) or indomethacin (2 or 5 mg/kg) either alone or in combination, or with CsA plus 16, 16-dimethylprostaglandin E2 (…
Number of citations: 22 www.ncbi.nlm.nih.gov
RA Erickson, A Tarnawski… - The Journal of laboratory …, 1987 - translationalres.com
16,16-Dimethyl prostaglandin E, reduces chenodeoxycholate-induced small intestinal mucosal injury in the rat Page 1 16,16-Dimethyl prostaglandin E, reduces chenodeoxycholate-…
Number of citations: 21 www.translationalres.com
L Axelrod, SD Slowman, P Lloyd-Jones, DB Martin - Diabetes, 1979 - Am Diabetes Assoc
We studied the effect of suppression of lipolysis on ketogenesis in rats with established diabetic ketoacidosis (DKA) using 16, 16-dimethylprostaglandin E 2 (DMPGE 2 ) as an …
Number of citations: 13 diabetesjournals.org
TE Phillips, CM Stanley, J Wilson - Prostaglandins, leukotrienes and …, 1993 - Elsevier
The effect of 16,16′-dimethyl prostaglandin E 2 (dmPGE 2 ) on the human colonic adenocarcinoma derived mucus-secreting goblet cell line HT29-18N2 was investigated. The …
Number of citations: 30 www.sciencedirect.com
Y Taniguchi, Y Yoshida, K Kimura… - Journal of clinical …, 1992 - europepmc.org
A mechanism of cytoprotection by 16, 16-dimethylprostaglandin E2 (16, 16-dimethyl-PGE2) was investigated in rats with respect to possible roles of the gastric juice and the mucus gel …
Number of citations: 5 europepmc.org

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